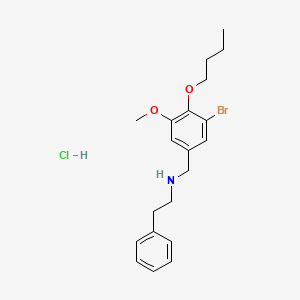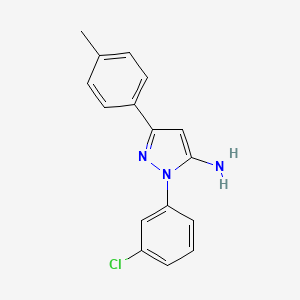
N-(3-bromo-4-butoxy-5-methoxybenzyl)-2-phenylethanamine hydrochloride
Descripción general
Descripción
N-(3-bromo-4-butoxy-5-methoxybenzyl)-2-phenylethanamine hydrochloride is a chemical compound that is commonly referred to as Br-MBOB. It is a synthetic compound that is used in scientific research to study its mechanism of action and its potential biochemical and physiological effects. Br-MBOB has been found to have a number of potential applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of Br-MBOB involves its binding to the dopamine D3 receptor, which leads to the activation of certain signaling pathways in the brain. This activation has been shown to have a number of potential effects on behavior and cognitive function.
Biochemical and Physiological Effects:
Br-MBOB has been found to have a number of potential biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of synaptic plasticity, and the modulation of neuronal excitability. These effects have been linked to a number of important physiological processes, including reward and motivation, learning and memory, and motor control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Br-MBOB in lab experiments is its high selectivity for the dopamine D3 receptor, which allows researchers to study the effects of dopamine signaling in a specific brain region or circuit. However, one limitation of using Br-MBOB is its relatively low potency compared to other dopamine agonists, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are a number of potential future directions for research on Br-MBOB, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of Br-MBOB and its potential effects on behavior and cognitive function.
Aplicaciones Científicas De Investigación
Br-MBOB is primarily used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters in the brain. It has been found to be a potent and selective agonist for the dopamine D3 receptor, which is involved in a number of important physiological processes, including reward and motivation.
Propiedades
IUPAC Name |
N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO2.ClH/c1-3-4-12-24-20-18(21)13-17(14-19(20)23-2)15-22-11-10-16-8-6-5-7-9-16;/h5-9,13-14,22H,3-4,10-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYJTAZVVOUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)CNCCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4232149.png)

![2-(4-morpholinyl)-5-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4232160.png)
![diethyl 3-methyl-5-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4232170.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B4232172.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide](/img/structure/B4232177.png)
![6-chloro-7-methoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B4232196.png)
![methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4232202.png)
![3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4232209.png)
![2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4232212.png)
![N-benzyl-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4232225.png)
![4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine](/img/structure/B4232231.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)